molecular formula C7H10ClFN2 B13827101 1-(6-Fluoropyridin-2-yl)ethanamine;hydrochloride

1-(6-Fluoropyridin-2-yl)ethanamine;hydrochloride

Cat. No.: B13827101
M. Wt: 176.62 g/mol
InChI Key: KRZXUDJJKFDGGT-UHFFFAOYSA-N
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Description

1-(6-Fluoropyridin-2-yl)ethanamine hydrochloride is an organofluorine compound featuring a pyridine ring substituted with a fluorine atom at the 6-position and an ethanamine group at the 2-position, forming a hydrochloride salt. Its molecular formula is C₇H₈ClFN₂, with a molar mass of 174.61 g/mol (for the hydrochloride form). The compound exists as enantiomers, including (S)- and (R)-configurations, with CAS numbers 2061996-65-2 (hydrochloride) and 884494-98-8 (dihydrochloride), respectively . It is commercially available for research purposes, with the dihydrochloride form priced at $227.00/250 mg .

Properties

Molecular Formula

C7H10ClFN2

Molecular Weight

176.62 g/mol

IUPAC Name

1-(6-fluoropyridin-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C7H9FN2.ClH/c1-5(9)6-3-2-4-7(8)10-6;/h2-5H,9H2,1H3;1H

InChI Key

KRZXUDJJKFDGGT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=CC=C1)F)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Fluoropyridin-2-yl)ethanamine;hydrochloride typically involves the following steps:

    Amination: The ethanamine group is introduced at the 2nd position of the pyridine ring through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

1-(6-Fluoropyridin-2-yl)ethanamine;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Ethylamine, sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Scientific Research Applications

1-(6-Fluoropyridin-2-yl)ethanamine;hydrochloride has several applications across different scientific domains:

Medicinal Chemistry

  • Therapeutic Potential : The compound is investigated for its potential use in treating neurological disorders such as depression and anxiety by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Neuroprotective Effects : Its ability to cross the blood-brain barrier makes it a candidate for therapies targeting neurodegenerative diseases.

Biological Studies

  • Enzyme Interactions : Used to study interactions with various enzymes, providing insights into enzyme inhibition mechanisms.
  • Receptor Binding Studies : The compound acts as a selective modulator of neurotransmitter receptors, influencing mood and cognition pathways .

Industrial Applications

  • Agrochemicals Production : Utilized in the synthesis of specialty chemicals and agrochemicals due to its unique properties.

Research indicates that this compound exhibits notable biological activities:

  • Antidepressant Effects : Studies suggest that it can modulate mood-related pathways, indicating potential antidepressant properties.
  • Anticancer Activity : Preliminary studies indicate cytotoxic effects against certain cancer cell lines, although further research is needed to establish these findings conclusively.

Case Study 1: Antidepressant Effects

A study explored the effects of this compound on serotonin levels in animal models. The results indicated significant modulation of serotonin pathways, leading to improved mood-related behaviors compared to control groups.

Case Study 2: Neuroprotective Properties

In another investigation, the compound was tested for its ability to protect neuronal cells from oxidative stress. The results demonstrated that treatment with this compound significantly reduced markers of oxidative damage in neuronal cultures.

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryNeurological disorders (e.g., depression)Modulates neurotransmitter systems
Biological StudiesEnzyme interactions and receptor bindingInhibits specific enzymes; enhances receptor affinity
Industrial ApplicationsAgrochemicalsUsed in synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of 1-(6-Fluoropyridin-2-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Halogen type : Fluorine’s high electronegativity enhances hydrogen-bonding capacity compared to chlorine .
  • Substituent position : Fluorine at pyridine 6-position (target compound) vs. 5-position (e.g., ) alters resonance effects and intermolecular interactions.

Aromatic Ring Variations

Compound Name Aromatic System Molecular Formula Molar Mass (g/mol) Key Differences vs. Target Compound Source
(S)-1-(2-Bromo-4-fluorophenyl)ethanamine hydrochloride Bromo-fluorophenyl ring C₈H₁₀BrClFN 254.53 Phenyl ring lacks pyridine’s basic nitrogen, reducing solubility in polar solvents .
[2-(1H-Indol-3-yl)ethanamine hydrochloride] (Tryptamine hydrochloride) Indole ring C₁₀H₁₃ClN₂ 196.68 Indole’s π-system enables stronger hydrophobic interactions; NH group participates in hydrogen bonding .

Key Observations :

  • Pyridine vs. phenyl : Pyridine’s nitrogen enhances polarity and coordination capacity, while phenyl derivatives (e.g., ) rely on halogen substituents for reactivity.
  • Heterocyclic systems : Indole derivatives (e.g., ) exhibit distinct electronic profiles due to conjugated π-systems, influencing protein binding (e.g., interactions with HSP90’s GLU527 and TYR604 ).

Counterion and Salt Forms

Compound Name Salt Form Molecular Formula Molar Mass (g/mol) Key Differences vs. Target Compound Source
(R)-1-(6-Fluoropyridin-2-yl)ethanamine dihydrochloride Dihydrochloride C₇H₁₀Cl₂FN₂ 211.07 Additional chloride ion increases solubility but may require higher purification costs .
[2-(Diethylamino)ethyl chloride hydrochloride] Quaternary ammonium salt C₆H₁₅Cl₂N 172.10 Quaternary nitrogen enhances water solubility but reduces membrane permeability .

Key Observations :

  • Hydrochloride vs. dihydrochloride : Dihydrochloride salts (e.g., ) offer improved aqueous solubility but may complicate crystallization.
  • Quaternary amines : Compounds like exhibit ionic character, limiting their use in blood-brain barrier penetration.

Biological Activity

1-(6-Fluoropyridin-2-yl)ethanamine;hydrochloride, also known as (S)-1-(6-Fluoropyridin-2-yl)ethanamine hydrochloride, is a compound of significant interest in medicinal chemistry and pharmacological research due to its unique structural features and biological activity. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications.

The chemical structure of this compound is characterized by the presence of a pyridine ring substituted with a fluorine atom and an ethanamine moiety. The molecular formula is C7H10ClFN2C_7H_{10}ClFN_2 with a molecular weight of approximately 176.62 g/mol.

PropertyValue
CAS Number 1956437-56-1
Molecular Formula C7H10ClFN2
Molecular Weight 176.62 g/mol
Solubility Soluble in DMSO
Storage Conditions -80°C for up to 6 months

The biological activity of this compound is primarily mediated through its interaction with various receptors and enzymes. The fluorine atom enhances the compound's binding affinity and selectivity towards these targets, influencing neurotransmitter systems involved in neurological functions.

Key Mechanisms:

  • Receptor Modulation : The compound interacts with neurotransmitter receptors, particularly those related to serotonin and norepinephrine pathways, which may influence mood and cognitive functions.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes, potentially affecting metabolic pathways relevant to various diseases.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Neuropharmacological Effects : Studies suggest that the compound may have neuroprotective properties and could be beneficial in treating conditions such as anxiety and depression by modulating neurotransmitter levels .
  • Antihistaminic Activity : Its structure allows for potential interactions with histamine receptors, making it a candidate for antihistamine drug development .

Study 1: Neuropharmacological Evaluation

A study published in the Journal of Medicinal Chemistry assessed the neuropharmacological effects of this compound. The researchers found that the compound significantly reduced anxiety-like behaviors in animal models, suggesting its potential as an anxiolytic agent .

Study 2: Antihistaminic Activity

In another study focusing on H1-antihistamine activity, quantitative structure-activity relationship (QSAR) analysis was performed. The findings indicated that compounds structurally similar to this compound exhibited varying degrees of receptor antagonism, highlighting its potential role in developing new antihistamines .

Comparative Analysis with Similar Compounds

The unique structural features of this compound set it apart from similar compounds:

CompoundKey FeaturesBiological Activity
2-Fluoropyridine Lacks chiral amine groupLimited pharmacological activity
6-Chloropyridine Contains chlorine instead of fluorineDifferent reactivity
1-(6-Fluoropyridin-2-yl)ethanamine Non-hydrochloride formPotential neuropharmacological effects

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